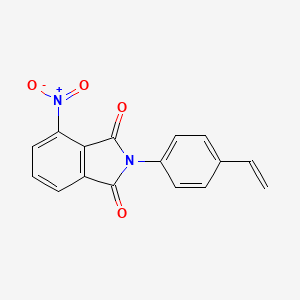

4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione

Description

Properties

CAS No. |

89014-95-9 |

|---|---|

Molecular Formula |

C16H10N2O4 |

Molecular Weight |

294.26 g/mol |

IUPAC Name |

2-(4-ethenylphenyl)-4-nitroisoindole-1,3-dione |

InChI |

InChI=1S/C16H10N2O4/c1-2-10-6-8-11(9-7-10)17-15(19)12-4-3-5-13(18(21)22)14(12)16(17)20/h2-9H,1H2 |

InChI Key |

YDXKVOFOIVRBHL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 4-nitro-N-(4-vinylphenyl)phthalimide

This guide details the synthesis of 4-nitro-N-(4-vinylphenyl)phthalimide , a specialized monomer used in the creation of functionalized polyimides for non-linear optical (NLO) applications and high-performance dielectrics.

The protocol below prioritizes the Overberger & Shalati method (1983) , refined with modern "Best Practice" controls to prevent premature polymerization of the vinyl group during the high-temperature condensation step.

Executive Summary

-

Target Molecule: 4-nitro-N-(4-vinylphenyl)phthalimide[1]

-

CAS Classification: Phthalimide derivative / Styrenic monomer[1]

-

Primary Application: Precursor for functionalized polyimides; acceptor units in donor-acceptor NLO chromophores.

-

Synthesis Logic: Nucleophilic acyl substitution (condensation) between 4-nitrophthalic anhydride and 4-aminostyrene, followed by thermal or chemical imidization.

-

Critical Control Point: The vinyl group on the styrene moiety is thermally sensitive. A radical inhibitor (Hydroquinone or BHT) is mandatory during reflux to prevent oligomerization.

Retrosynthetic Analysis & Pathway

The synthesis relies on the formation of the imide ring via the reaction of an anhydride with a primary amine.[2]

-

Step 1 (Amic Acid Formation): The amino group of 4-aminostyrene attacks a carbonyl carbon of 4-nitrophthalic anhydride. This opens the ring to form the N-(4-vinylphenyl)-4-nitrophthalamic acid intermediate.

-

Step 2 (Imidization): Dehydration (loss of water) closes the ring to form the thermodynamically stable imide.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway from anhydride precursor to final imide via amic acid intermediate.

Materials & Reagents

To ensure reproducibility and prevent side reactions, use reagents meeting the following specifications:

| Reagent | Purity | Role | Critical Note |

| 4-Nitrophthalic Anhydride | >98% | Electrophile | Must be dry; hydrolyzes to acid if exposed to moisture. |

| 4-Aminostyrene | >97% | Nucleophile | Often stored cold. If dark/viscous, distill before use to remove polymers. |

| Glacial Acetic Acid | 99.8% | Solvent/Catalyst | Promotes proton transfer; acts as dehydration medium. |

| Hydroquinone | 99% | Radical Inhibitor | CRITICAL: Prevents vinyl polymerization during reflux. |

| Ethanol | Absolute | Wash Solvent | Removes unreacted starting materials. |

Experimental Protocol

Safety Warning: 4-Aminostyrene is toxic and unstable. 4-Nitrophthalic anhydride is a sensitizer. Perform all operations in a fume hood.

Phase 1: Reaction Setup

-

Equipment: 250 mL Round Bottom Flask (RBF), magnetic stir bar, reflux condenser, oil bath (set to 125°C), nitrogen inlet.

-

Stoichiometry: Use a 1:1 molar ratio, with a slight excess (1.05 eq) of the anhydride to ensure complete consumption of the amine (which is harder to remove).

Phase 2: Synthesis Procedure[3][4][5]

-

Dissolution: In the RBF, dissolve 4-nitrophthalic anhydride (19.3 g, 100 mmol) in 150 mL of Glacial Acetic Acid . Stir at room temperature until mostly dissolved.

-

Inhibitor Addition: Add Hydroquinone (50 mg). Note: This represents approx 0.2-0.5 wt% relative to the amine. Do not skip this step.

-

Amine Addition: Add 4-aminostyrene (11.9 g, 100 mmol) slowly over 5 minutes. The solution may darken or warm slightly due to the exothermic formation of the amic acid.

-

Reflux: Attach the condenser and heat the mixture to reflux (approx. 118°C) for 4–6 hours .

-

Checkpoint: The solution should become clear and then potentially precipitate the product as the reaction proceeds, depending on solubility.

-

-

Cooling: Remove from heat and allow the solution to cool slowly to room temperature.

Phase 3: Workup & Purification

-

Precipitation: Pour the cooled reaction mixture into 500 mL of ice-cold water with vigorous stirring. The crude imide will precipitate as a yellow/tan solid.

-

Filtration: Collect the solid via vacuum filtration (Buchner funnel).[3]

-

Washing:

-

Wash 3x with Water (to remove acetic acid).

-

Wash 1x with cold Ethanol (to remove unreacted amine and traces of hydroquinone).

-

-

Recrystallization: Recrystallize the crude solid from Ethanol or a DMF/Water mixture.

-

Dissolve in hot DMF, filter hot (if needed), then add water dropwise until turbid. Cool to 4°C.

-

-

Drying: Dry in a vacuum oven at 40°C for 12 hours. Do not exceed 60°C to avoid thermal polymerization.

Experimental Workflow Diagram

Figure 2: Step-by-step operational workflow for the synthesis.

Characterization & Validation

To confirm the identity of the product and ensure the vinyl group remained intact:

| Method | Expected Signal / Observation | Interpretation |

| 1H NMR (DMSO-d6) | Doublets at 6.7 ppm (1H) and 5.8 ppm (1H) ; dd at 5.3 ppm (1H) . | Characteristic vinyl protons (styrene double bond). Absence indicates polymerization. |

| 1H NMR (Aromatic) | Multiplets at 7.5–8.5 ppm .[4] | Phthalimide and Phenyl ring protons.[1] |

| FT-IR | Peaks at 1720 cm⁻¹ and 1780 cm⁻¹ . | Symmetric and asymmetric C=O stretching of the imide ring. |

| FT-IR | Peak at 1350 cm⁻¹ and 1530 cm⁻¹ . | Nitro (NO2) group stretches. |

| Melting Point | >200°C (Decomposition likely). | Compare against 4-nitrophthalimide (mp 198°C); vinyl derivative usually higher. |

Troubleshooting & Optimization

Issue: Low Yield / Sticky Product

-

Cause: Polymerization of the styrene moiety.

-

Solution: Increase Hydroquinone concentration. Ensure the reaction is not refluxed longer than necessary. Perform the reaction under a strict Nitrogen atmosphere to exclude oxygen (which can initiate radical chains).

Issue: Incomplete Imidization

-

Cause: Water remains in the system, pushing equilibrium back to amic acid.

-

Solution: If using Glacial Acetic Acid fails, switch to Toluene/DMF (4:1) with a Dean-Stark trap to physically remove water azeotropically.

Issue: Isomer Concerns

-

Note: Starting from 4-nitrophthalic anhydride yields the 4-nitro isomer exclusively regarding the phthalimide ring. The N-substitution is on the nitrogen atom, so no positional isomerism exists there. The product is achiral.

References

-

Overberger, C. G., & Shalati, M. D. (1983). Syntheses and polymerizations of some vinyl monomers containing nitro- or fluorophthalimides.[1] Journal of Polymer Science: Polymer Chemistry Edition, 21(12), 3403-3424.[1]

-

Source:

-

-

Organic Syntheses. (1943). 4-Nitrophthalimide.[1][5][6][7][8][9] Organic Syntheses, Coll.[3] Vol. 2, p.457.[3] (Provides baseline data for the nitro-phthalimide core).

-

Source:

-

-

Mallakpour, S., & Rafiemanzelat, F. (2004). Synthesis and characterization of new optically active poly(amide-imide)s. Polymer.[1][10][11] (Demonstrates standard solution condensation techniques for phthalimides).

-

Source:

-

Sources

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. Phthalimides [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. 4-Nitrophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Nitro-N-methylphthalimide (4 NPI) (CAS NO:41663-84-7) | 4-Nitro-N-methylphthalimide (4 NPI) Manufacturer and Suppliers | Scimplify [scimplify.com]

- 7. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

Physical Properties of Nitro-Substituted Vinyl Phthalimide Monomers: A Guide for Advanced Material and Pharmaceutical Development

An In-depth Technical Guide:

Abstract

Nitro-substituted vinyl phthalimide monomers represent a class of compounds with significant potential in the development of advanced polymers and functional materials. The introduction of a nitro group onto the phthalimide ring system profoundly influences the monomer's electronic, thermal, and optical properties, while the vinyl group provides a reactive site for polymerization. This technical guide offers an in-depth exploration of the key physical properties of these monomers, designed for researchers, chemists, and drug development professionals. We will delve into their synthesis and purification, core physical characteristics, thermal stability, optical behavior, and unique polymerization challenges. The narrative emphasizes the causality behind experimental observations and provides validated protocols for characterization, ensuring a robust foundation for future research and application.

Introduction

The Phthalimide Moiety in Polymer Science

The phthalimide group is a robust and versatile building block in polymer chemistry. Its rigid, planar structure imparts excellent thermal stability and mechanical strength to polymer backbones.[1] N-substituted phthalimides, particularly those with polymerizable groups like vinyl moieties, have been explored for the synthesis of high-performance polymers with applications ranging from electronics to specialty coatings.[2][3]

Strategic Impact of Nitro-Substitution

The incorporation of a nitro (–NO₂) group onto the phthalimide aromatic ring is a strategic chemical modification. As a potent electron-withdrawing group, it significantly alters the electron density of the molecule. This has several critical consequences:

-

Enhanced Electrophilicity: The nitro group increases the electrophilicity of the phthalimide ring, making it more susceptible to nucleophilic substitution reactions.[4] This can be exploited for further functionalization.

-

Modified Optical Properties: The nitro group acts as a chromophore, shifting the molecule's light absorption characteristics, often into the visible spectrum.[5] This is fundamental to the design of dyes and optically active materials.

-

Altered Polymerization Reactivity: The electronic effects of the nitro group can dramatically influence the reactivity of the adjacent vinyl group, posing unique challenges and opportunities in polymerization.[6]

Significance and Potential Applications

Understanding the physical properties of nitro-substituted vinyl phthalimide monomers is crucial for their application. These monomers are important intermediates for synthesizing materials such as azo dyes and are raw materials for pharmaceuticals like Citalopram.[7] Their unique combination of thermal stability and specific optical properties makes them candidates for advanced applications, including:

-

High-refractive-index polymers.[8]

-

Thermally stable, optically transparent films.[1]

-

Functional polymers for drug delivery systems.

This guide provides the foundational knowledge required to harness the potential of these specialized monomers.

Synthesis and Purification

The most common approach to synthesizing nitro-substituted vinyl phthalimides involves the nitration of a pre-formed N-vinylphthalimide or the synthesis from a nitrated precursor. The direct nitration of phthalimide followed by subsequent vinylation is also a viable, though often more complex, route.

Primary Synthetic Route: Nitration of Phthalimide

A well-established and reliable method involves the direct nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid.[7][9] This produces 4-nitrophthalimide, a key intermediate.

Caption: Synthesis of 4-Nitrophthalimide intermediate.

The subsequent introduction of the vinyl group can be achieved through various methods, though this step is often challenging. An alternative and more direct route for related structures involves synthesizing N-(4-vinylphenyl)-4-nitrophthalimide from 4-nitrophthalic anhydride and 4-vinylaniline.[6]

Detailed Experimental Protocol: Synthesis of 4-Nitrophthalimide

This protocol is adapted from a validated procedure in Organic Syntheses, a highly trusted source for chemical preparations.[9]

Expert Insight: The choice of a mixed acid system (HNO₃/H₂SO₄) is critical. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Maintaining a low temperature (10-15°C) is essential to prevent over-nitration and decomposition of the starting material.

Methodology:

-

Prepare Nitrating Mixture: In a 3-L beaker equipped with a mechanical stirrer and placed in an ice bath, add 1.4 L of concentrated sulfuric acid (sp. gr. 1.84).

-

Slowly and carefully, add 240 cm³ of fuming nitric acid (sp. gr. 1.50) to the sulfuric acid while stirring. Maintain the temperature below 15°C.

-

Reaction: Once the acid mixture is cooled to 12°C, add 200 g (1.36 moles) of phthalimide in portions, stirring rapidly to ensure proper mixing. The temperature must be kept between 10°C and 15°C during the addition.

-

Allow the reaction mixture to slowly warm to room temperature as the ice bath melts and leave it stirring overnight.

-

Work-up: Pour the resulting clear, pale-yellow solution slowly and with vigorous stirring onto 4.5 kg of cracked ice. The temperature of this quenching mixture must not exceed 20°C.

-

Isolation: Filter the precipitated crude product using a Büchner funnel. Press the filter cake as dry as possible.

-

Washing: Resuspend the crude product in 2 L of ice water and stir vigorously. Filter the solid. Repeat this washing step four times to remove residual acids. The crude product typically melts at 185–190°C.[9]

-

Purification: Recrystallize the air-dried crude product from approximately 3 L of 95% ethyl alcohol. This yields pure 4-nitrophthalimide with a melting point of ~198°C.[9]

Core Physical Properties

The physical properties of these monomers dictate their processability, solubility, and ultimately, their performance in final applications.

Appearance, Solubility, and Molecular Data

Nitro-substituted phthalimides are typically pale yellow crystalline solids at room temperature.[4] Their solubility is a critical parameter for synthesis, purification, and formulation. A systematic study on 4-nitrophthalimide revealed its solubility in twelve different organic solvents, which provides a strong predictive model for related vinyl-substituted monomers.[10]

Expert Insight: Solubility is governed by the principle of "like dissolves like." The polar nitro and imide groups require polar solvents for effective dissolution. At a given temperature, the solubility of 4-nitrophthalimide is highest in highly polar aprotic solvents like N,N-dimethylformamide (DMF) and lowest in non-polar solvents like chloroform.[10] Solubility in protic solvents like alcohols (methanol, ethanol) is moderate and increases with temperature.[10]

Table 1: Physical Properties of 4-Nitrophthalimide (Key Intermediate)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₄N₂O₄ | [11] |

| Molecular Weight | 192.13 g/mol | [11] |

| Appearance | Pale yellow crystalline solid | [4][11] |

| Melting Point | 198-202°C (Purified) | [9][10] |

| Solubility Profile | High: DMF, CyclohexanoneModerate: Acetone, Ethyl Acetate, AlcoholsLow: Chloroform |[10][12] |

Experimental Protocol: Solubility Determination via HPLC

A precise method to determine solubility involves preparing saturated solutions at various temperatures and quantifying the concentration using High-Performance Liquid Chromatography (HPLC).[10]

Methodology:

-

Sample Preparation: Add an excess amount of the nitro-substituted vinyl phthalimide monomer to vials containing a known volume of the desired solvent (e.g., ethanol, DMF, ethyl acetate).

-

Equilibration: Place the sealed vials in a temperature-controlled shaker bath. Allow the solutions to equilibrate for at least 24 hours to ensure saturation.

-

Sampling: At each temperature point (e.g., from 273.15 K to 323.15 K), withdraw a sample from the supernatant using a pre-heated syringe fitted with a filter (e.g., 0.45 µm) to remove undissolved solids.[10]

-

Dilution: Immediately dilute the filtered sample with a known volume of the mobile phase to prevent precipitation.

-

HPLC Analysis: Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to an appropriate wavelength for the monomer.

-

Quantification: Determine the concentration by comparing the peak area to a pre-established calibration curve of the monomer. Calculate the mole fraction solubility from the concentration data.

Thermal Analysis

Thermal analysis techniques are indispensable for characterizing the stability and processing window of monomers and the resulting polymers.

Principles of DSC and TGA

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[13] It is used to determine melting points (Tₘ), crystallization temperatures (T꜀), and glass transition temperatures (T₉) of polymers.[14][15] For a crystalline monomer, DSC will show a sharp endothermic peak at its melting point. The area under this peak corresponds to the enthalpy of fusion (ΔHբᵤₛ).[10]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16] TGA is used to determine the thermal stability and decomposition temperature of a material. This is critical for defining the upper temperature limit for processing and use.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Thermal Data for Nitro-Phthalimide Systems

DSC analysis of 4-nitrophthalimide shows a melting temperature of 474.71 K (201.56 °C) and an enthalpy of fusion of 34.60 kJ·mol⁻¹.[10] Polymers derived from phthalimides are known for their high thermal stability, often exhibiting 5% weight loss temperatures (T₅%) well above 500°C.[1] The introduction of the nitro group is expected to maintain or slightly modify this high thermal stability.

Detailed Experimental Protocol: TGA for Thermal Stability

Expert Insight: The choice of atmosphere (e.g., nitrogen vs. air) is critical. A nitrogen atmosphere provides data on the intrinsic thermal stability of the material, while an air atmosphere reveals its oxidative stability. For determining the upper processing limit, nitrogen is typically used.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the dry monomer into a ceramic or platinum TGA pan.

-

Loading: Place the sample pan into the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[1]

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Analysis: Determine the onset of decomposition and the temperature at which 5% weight loss occurs (T₅%). This value is a standard metric for the thermal stability of the material.

Optical Properties

The optical properties are defined by how the monomer interacts with light, which is dictated by its electronic structure. The nitrophthalimide moiety is a strong chromophore.

Principles of UV-Vis and Fluorescence Spectroscopy

-

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[17] When a molecule absorbs light, an electron is promoted to a higher energy orbital. The wavelength of maximum absorption (λₘₐₓ) corresponds to a specific electronic transition and is characteristic of the molecule's chromophores.

-

Fluorescence Spectroscopy: This technique measures the emission of light from a molecule after it has absorbed light.[17] After excitation to a higher electronic state, the molecule can relax by emitting a photon. The emitted light is of a longer wavelength (lower energy) than the absorbed light. This difference is known as the Stokes shift.

Caption: Jablonski diagram principle for absorption/fluorescence.

Expected Spectral Properties

The parent phthalimide molecule shows a strong absorption peak around 215 nm in ethanol.[18] The introduction of a nitro group, a powerful auxochrome and chromophore, is expected to cause a significant bathochromic (red) shift of the absorption maxima due to the extension of the conjugated π-system and the presence of n→π* transitions involving the nitro group's lone pair electrons. The exact λₘₐₓ will be influenced by the solvent polarity, a phenomenon known as solvatochromism.[19]

Detailed Experimental Protocol: UV-Vis Characterization

Expert Insight: The choice of solvent is crucial as it can influence the λₘₐₓ. It is best practice to test in a series of solvents with varying polarity (e.g., hexane, dichloromethane, acetonitrile, ethanol) to understand the solvatochromic behavior. The solvent must also be transparent in the wavelength range of interest.

Methodology:

-

Solvent Selection: Choose a spectroscopic grade solvent in which the monomer is soluble and that is transparent in the desired UV-Vis range.

-

Stock Solution: Prepare a concentrated stock solution of the monomer by accurately weighing the compound and dissolving it in a known volume of the solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0, which is the optimal range for accuracy.

-

Spectrometer Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrometer (record a baseline).

-

Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Polymerization Characteristics

The ability of a monomer to polymerize is its most critical functional property. Nitro-substituted vinyl phthalimides exhibit highly unconventional polymerization behavior.

The Challenge of Free-Radical Polymerization

Expert Insight: The primary challenge in polymerizing these monomers is the potent inhibitory effect of the nitrophthalimide group on free-radical polymerization.[6] Nitroaromatic compounds are well-known radical scavengers. The unpaired electron of a propagating polymer chain radical can be readily trapped by the electron-deficient nitro group, forming a stable species that terminates the polymerization chain. Consequently, standard free-radical initiators like AIBN (Azobisisobutyronitrile) are ineffective for the homopolymerization or copolymerization of monomers like 4-nitro-N-vinylphthalimide.[6]

Alternative Polymerization Strategies

The failure of free-radical methods necessitates the exploration of alternative polymerization mechanisms that are not susceptible to inhibition by the nitro group.

-

Cationic Polymerization: Monomers such as N-(4-vinylphenyl)-3-nitrophthalimide and its 4-nitro isomer have been successfully polymerized using cationic initiators like boron trifluoride etherate (BF₃·OEt₂).[6] In this mechanism, the propagating species is a carbocation, which is not quenched by the nitro group.

-

Controlled Radical Polymerization: While standard free-radical methods fail, advanced techniques like Nitroxide-Mediated Polymerization (NMP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could potentially offer pathways to controlled polymer structures, although this remains an area for further research.[3][20] These methods employ mediating agents that regulate the concentration of active radicals, which might circumvent the inhibitory effect under specific conditions.

This distinct reactivity profile underscores the importance of selecting the appropriate polymerization technique based on the monomer's electronic structure, a core principle of polymer synthesis.

Conclusion

Nitro-substituted vinyl phthalimide monomers are a class of compounds defined by a compelling set of physical properties. Their synthesis is achievable through established nitration protocols, and they present as thermally stable, crystalline solids with predictable solubility in polar organic solvents. Their strong chromophoric nature, endowed by the nitrophthalimide moiety, makes them promising for optical applications. However, their most defining characteristic is their resistance to conventional free-radical polymerization, a direct consequence of the nitro group's radical scavenging activity. This necessitates the use of alternative methods, such as cationic polymerization, to access their corresponding polymers. This guide provides the foundational data and validated experimental frameworks essential for researchers to effectively synthesize, characterize, and utilize these challenging yet rewarding monomers in the pursuit of novel materials for science and medicine.

References

-

PubChem. (n.d.). 4-Nitrophthalimide. National Center for Biotechnology Information. [Link]

-

Huntress, E. H., & Shriner, R. L. (1930). 4-Nitrophthalimide. Organic Syntheses, 10, 80. [Link]

-

Li, Q., et al. (2016). Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K. Journal of Chemical & Engineering Data, 61(7), 2458-2464. [Link]

-

PubChem. (n.d.). N-(4-nitrophenyl)phthalimide. National Center for Biotechnology Information. [Link]

-

ChemBK. (2024). 4-Nitro Phthalimide. [Link]

-

El-Morsy, A. M., et al. (2015). Synthesis and photophysical properties of novel dendrimers containing 1,8-naphthalimide. Journal of Fluorescence, 25(4), 937-946. [Link]

-

Sai Samarth International. (n.d.). 4-Nitro Phthalimide 89-40-7 Supplier from India. [Link]

-

Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242. [Link]

-

Bukhalin, V.V., et al. (2023). Synthesis of substituted 4-aryloxypthalic acids based on 4-nitro-n-methylphthalimide. From Chemistry Towards Technology Step-By-Step, 4(2), 97-103. [Link]

-

Williams, F. J., & Donahue, P. E. (1977). Reactions of phenoxides with nitro- and halo-substituted phthalimides. The Journal of Organic Chemistry, 42(21), 3414-3419. [Link]

-

Li, Q., et al. (2016). Solubility Measurement and Thermodynamic Modeling of 4‑Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K. Figshare. [Link]

-

Chikhaoui-Grioune, H., et al. (2010). Controlled Radical Polymerization of N-Vinylphthalimide Using Carboxyl-Terminated Trithiocarbonate as RAFT Agent and Preparation of Microfibers via Electrospinning Technique. Journal of Applied Polymer Science, 117(2), 1005-1012. [Link]

-

Ide, N., & Fukuda, T. (1999). Nitroxide-Controlled Free-Radical Copolymerization of Vinyl and Divinyl Monomers. 2. Gelation. Macromolecules, 32(1), 95-99. [Link]

-

Chen, J., et al. (2020). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical Communications, 56(68), 9839-9842. [Link]

-

Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354. [Link]

-

Scribd. (n.d.). Synthesis of 4-Nitro-N-Methylphthalimide. [Link]

-

AZoM. (2018). TGA, TMA, and DMA Analysis of Thermoplastics. [Link]

-

Grishin, D. F., & Grishin, I. D. (2021). Reversible Deactivation Radical Polymerization Mediated by Nitroxides and Green Chemistry. Polymers, 13(22), 4022. [Link]

-

Guillaneuf, Y., et al. (2020). New Variants of Nitroxide Mediated Polymerization. Polymers, 12(7), 1503. [Link]

-

TA Instruments. (n.d.). Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications. [Link]

-

Ree, M., et al. (2003). Optical Properties of Polyimide Thin Films. Effect of Chemical Structure and Morphology. Polymer Journal, 35, 578–585. [Link]

-

Biocompare. (2023). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. [Link]

-

Mitsubishi Engineering-Plastics Corp. (n.d.). 4. Thermal Properties. [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. [Link]

-

Sankhe, S., & Chindarkar, N. (2021). Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues. Journal of Pharmaceutical Research International, 33(6), 20-27. [Link]

-

PhotochemCAD. (n.d.). Phthalimide. [Link]

-

Gaffer, H. E., et al. (2017). Studies on UV-Visible, Fluorescent Spectral Properties and Solvatochromic behavior of Naphthalimide Compound Containing Quaternary Ammonium. Journal of Basic and Environmental Sciences, 4, 1-11. [Link]

-

Churakov, A. M., et al. (2007). Synthesis, structure, and properties of N-(nitramino)phthalimide. Russian Chemical Bulletin, 56(8), 1626-1631. [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

Rogoza, A. (2013). Answer to "Increased solubility of phthalimide (reference in NMR-spectroscopy)?". ResearchGate. [Link]

-

Mohammadian, E., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 681-695. [Link]

-

ResearchGate. (n.d.). UV/Vis absorption spectra of (a) Br‐NI, Ph‐NI, Ph‐An, 2‐An‐NI and... [Link]

-

Chen, W.-C., et al. (2022). Preparation and Properties of Intrinsically Black Polyimide Films with CIE Lab Color Parameters Close to Zero and High Thermal Stability for Potential Applications in Flexible Printed Circuit Boards. Polymers, 14(18), 3878. [Link]

-

Ree, M., et al. (2018). Optical Properties of Polyimide Thin Films. Effect of Chemical Structure and Morphology. ResearchGate. [Link]

-

ResearchGate. (n.d.). DSC and TGA curves of polyimide1-3. [Link]

-

E-Mewafy, H., et al. (2024). Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. ResearchGate. [Link]

-

Wu, J., et al. (2023). Modulation of Structure and Optical Property of Nitrogen-Incorporated VO₂(M1) Thin Films by Polyvinyl Pyrrolidone. Coatings, 13(1), 47. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Nitro Phthalimide 89-40-7 Supplier from India | SaiSamarth International [saisamarthinternational.in]

- 5. researchgate.net [researchgate.net]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. guidechem.com [guidechem.com]

- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. acs.figshare.com [acs.figshare.com]

- 13. iitk.ac.in [iitk.ac.in]

- 14. m-ep.co.jp [m-ep.co.jp]

- 15. researchgate.net [researchgate.net]

- 16. azom.com [azom.com]

- 17. biocompare.com [biocompare.com]

- 18. PhotochemCAD | Phthalimide [photochemcad.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

The Strategic Integration of 4-Nitro-Substituted Isoindoline-1,3-Dione in Advanced Polymer Systems: A Technical Guide

This technical guide provides an in-depth exploration of the applications of 4-nitro-substituted isoindoline-1,3-dione, commonly known as 4-nitrophthalimide, within the realm of polymer science. This versatile chemical intermediate serves as a critical building block for high-performance polymers, primarily through the strategic reactivity of its nitro group. This document will elucidate the synthetic pathways, mechanistic underpinnings, and resultant properties of polymers derived from this key monomer, offering valuable insights for researchers and professionals in materials science and drug development.

The Pivotal Role of the Nitro Group in Polyimide Synthesis

The electron-withdrawing nature of the nitro group in the 4-position of the isoindoline-1,3-dione ring system is the cornerstone of its utility in polymer chemistry. This feature activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the displacement of the nitro group by a variety of nucleophiles, most notably the phenoxide ions generated from bisphenols. This SNAr polymerization is the primary route to a class of high-performance polymers known as polyetherimides (PEIs).

The general mechanism involves the reaction of a bis(4-nitrophthalimide) monomer with a bisphenoxide in a polar aprotic solvent. The strong electron-withdrawing effect of the two imide carbonyl groups, in conjunction with the nitro group, facilitates the attack of the phenoxide, leading to the formation of an ether linkage and the displacement of the nitrite ion.

Caption: Generalized mechanism of polyetherimide synthesis via nucleophilic aromatic substitution.

Monomer Synthesis: The Foundation of High-Performance Polymers

The journey to high-performance polyetherimides begins with the synthesis of suitable bis(4-nitrophthalimide) monomers. These are typically prepared by the condensation reaction of 4-nitrophthalic anhydride with a diamine.

Experimental Protocol: Synthesis of a Bis(4-nitrophthalimide) Monomer

This protocol outlines a general procedure for the synthesis of a bis(4-nitrophthalimide) from 4-nitrophthalic anhydride and an aromatic diamine.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve the aromatic diamine in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).

-

Monomer Addition: Add a stoichiometric amount of 4-nitrophthalic anhydride to the solution. An azeotroping agent, such as toluene, is often added.

-

Imidization: Heat the reaction mixture to facilitate the formation of the poly(amic acid) intermediate, followed by thermal or chemical imidization. For thermal imidization, the temperature is typically raised to 150-180°C to drive the cyclodehydration, with the water of reaction being removed azeotropically.

-

Isolation and Purification: After cooling, the precipitated bis(4-nitrophthalimide) monomer is collected by filtration, washed with a suitable solvent like methanol, and dried under vacuum.

Caption: Pathway for post-polymerization modification of nitro-containing polyimides.

Applications of Amine-Functionalized Polyimides

The resulting amine-functionalized polyimides are valuable materials in their own right and can be further modified to impart specific functionalities. Potential applications include:

-

Cross-linking sites: The amine groups can act as sites for cross-linking, enhancing the mechanical and thermal properties of the polymer.

-

Improved adhesion: The polar amine groups can improve the adhesion of the polyimide to various substrates.

-

Gas separation membranes: The introduction of amine groups can alter the free volume and polarity of the polymer, making it suitable for specific gas separation applications.

-

Biomedical applications: The amine groups can be used to attach bioactive molecules, leading to materials for drug delivery or tissue engineering.

Conclusion

4-Nitro-substituted isoindoline-1,3-dione is a highly valuable and versatile monomer in the field of polymer science. Its unique reactivity, primarily driven by the electron-withdrawing nitro group, enables the synthesis of high-performance polyetherimides with exceptional thermal and mechanical properties. Furthermore, the nitro group serves as a latent functional handle for post-polymerization modification, providing a powerful tool for the development of advanced functional polymers with tailored properties for a wide range of applications. This guide has provided a comprehensive overview of the synthesis, properties, and modification of polymers derived from this important building block, offering a solid foundation for further research and development in this exciting area of polymer chemistry.

References

-

Synthesis and Properties of Polyetherimides by Nucleophilic Displacement Reaction. Polymers & Polymer Composites, Vol. 20, No. 9, 2012. [Link]

An In-depth Technical Guide to the Electronic Properties of Donor-Acceptor Phthalimide Vinyl Monomers

Introduction

In the landscape of advanced materials, the strategic design of organic molecules with tailored electronic properties is paramount for innovation in fields ranging from renewable energy to pharmacology. Among the most successful architectural motifs are donor-acceptor (D-A) systems, which leverage the intramolecular interaction between electron-rich (donor) and electron-deficient (acceptor) moieties to finely tune the molecule's frontier molecular orbitals.[1][2] This guide focuses on a specific, highly versatile class of such materials: donor-acceptor phthalimide vinyl monomers.

The phthalimide group serves as a robust and synthetically accessible electron acceptor, whose electronic properties can be readily modified.[3] When coupled with a suitable donor and equipped with a vinyl functional group, these monomers become powerful building blocks for a new generation of polymers and functional materials. The vinyl group not only provides a route for polymerization but also acts as a π-conjugated linker that facilitates electronic communication between the donor and acceptor components.

This document provides a comprehensive exploration of the core principles governing the electronic properties of these monomers. We will delve into the causality behind their molecular design, detail the self-validating experimental protocols used for their characterization, and demonstrate how computational modeling can predict and rationalize their behavior. This guide is intended for researchers and professionals seeking to understand and harness the potential of these sophisticated molecular systems.

Chapter 1: Molecular Design and Synthesis Strategies

The electronic characteristics of a D-A phthalimide vinyl monomer are not accidental; they are deliberately engineered through precise structural control. The fundamental framework consists of a donor unit linked to a phthalimide acceptor, with a vinyl group providing the means for further chemical transformation, typically polymerization.

The Donor-Acceptor-Vinyl Framework: A Tripartite System

The synergy between the three components is crucial. The donor moiety, typically an electron-rich aromatic system, governs the Highest Occupied Molecular Orbital (HOMO). The phthalimide acceptor, an electron-withdrawing imide, dictates the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] The vinyl linker facilitates the charge transfer interactions between them and serves as the polymerizable handle. The strategic selection of each part allows for the precise tuning of the monomer's HOMO-LUMO gap, which in turn determines its optical and electronic properties.

Causality in Donor Selection

The primary role of the donor is to elevate the HOMO energy level. A higher HOMO energy corresponds to a lower ionization potential, making the molecule easier to oxidize. The "strength" of the donor is directly correlated with its electron-donating capacity. For instance, incorporating powerful donors like phenothiazine or carbazole derivatives will result in a significantly higher HOMO level compared to weaker donors like a simple phenyl ring.

-

Expert Insight: The choice of donor is a critical first step. A donor that is too strong can sometimes lead to instability in the final material under ambient conditions. Conversely, a donor that is too weak may not provide a sufficiently low HOMO-LUMO gap for desired applications, such as near-infrared absorption in organic photovoltaics.

The Phthalimide Acceptor Core: A Tunable Electron Sink

Phthalimide itself is an effective electron acceptor due to its two electron-withdrawing carbonyl groups. Its LUMO energy level can be further lowered (making it a stronger acceptor) by substituting the aromatic ring of the phthalimide with additional electron-withdrawing groups, such as nitro or cyano functionalities. This tunability is a key advantage of the phthalimide core.[6]

Synthetic Pathways

The synthesis of D-A phthalimide vinyl monomers typically involves a multi-step process that requires careful planning. A common strategy involves the synthesis of an N-(4-vinylphenyl)phthalimide backbone, which can then be functionalized.

Experimental Protocol: Synthesis of N-(4-vinylphenyl)phthalimide

This protocol describes a foundational synthesis. The donor group is often part of the vinylphenyl moiety or can be attached to the phthalimide ring prior to the final condensation step.

-

Reactants: Phthalic anhydride and 4-vinylaniline.

-

Solvent: Glacial acetic acid is a common choice as it facilitates the dehydration reaction.

-

Procedure: a. Dissolve equimolar amounts of phthalic anhydride and 4-vinylaniline in glacial acetic acid in a round-bottom flask equipped with a reflux condenser. b. Heat the mixture to reflux (typically around 120-140 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). c. After cooling to room temperature, the product often precipitates out of the solution. d. Pour the reaction mixture into a beaker of cold water to fully precipitate the product. e. Collect the solid product by vacuum filtration and wash thoroughly with water and then with a cold, non-polar solvent like hexane to remove unreacted starting materials. f. Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure N-(4-vinylphenyl)phthalimide.

-

Validation: The structure and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of vinyl proton signals in the NMR spectrum is a key indicator of success.

-

Self-Validation Check: The melting point of the purified product should be sharp and consistent with literature values. In NMR spectra, the integration of proton signals should match the expected ratio for the target molecule.

Chapter 2: Characterization of Fundamental Electronic Properties

Once synthesized, the electronic properties of the monomers must be accurately characterized. This involves a combination of electrochemical and spectroscopic techniques to determine the energies of the frontier molecular orbitals.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the key players in the electronic behavior of a molecule. In a D-A system, the HOMO is typically localized on the donor moiety, while the LUMO is localized on the acceptor.[5] The energy difference between these orbitals, the HOMO-LUMO gap, is the lowest energy required for electronic excitation and is a critical parameter for any optoelectronic application.[7]

Experimental Workflow for Electronic Characterization

The following diagram illustrates the standard workflow for determining the key electronic parameters of a newly synthesized monomer.

Caption: Workflow for monomer characterization.

Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Cyclic voltammetry is the cornerstone technique for probing the redox behavior of molecules. By measuring the potentials at which a molecule is oxidized and reduced, we can estimate the energies of its HOMO and LUMO levels.[8]

Experimental Protocol: Cyclic Voltammetry

-

System Setup:

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag⁺) non-aqueous reference electrode.[9]

-

Counter Electrode: Platinum wire.

-

Electrolyte: A solution of a non-reactive salt (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).

-

-

Procedure: a. Dissolve a small amount of the monomer (typically 1-5 mM) in the electrolyte solution. b. Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. c. Perform a cyclic voltammogram by scanning the potential from an initial value, through the oxidation and/or reduction events, and back to the start. d. Record the onset potential of the first oxidation wave (E_onset,ox) and the onset potential of the first reduction wave (E_onset,red). e. After the measurement, add a standard reference compound, typically ferrocene/ferrocenium (Fc/Fc⁺), and record its half-wave potential (E₁/₂ (Fc/Fc⁺)).

-

Data Analysis (Self-Validating System):

-

The redox process should be reversible or quasi-reversible for accurate measurements, indicated by a peak separation (ΔEp) close to 59/n mV (where n is the number of electrons transferred).

-

All potentials must be referenced to the Fc/Fc⁺ couple to ensure comparability across different experiments and laboratories. The potential of Fc/Fc⁺ is often assumed to be -4.8 eV or -5.1 eV below the vacuum level, depending on the convention used.

-

HOMO Energy Calculation: HOMO (eV) = -e [E_onset,ox vs Fc/Fc⁺] - 5.1 eV

-

LUMO Energy Calculation: LUMO (eV) = -e [E_onset,red vs Fc/Fc⁺] - 5.1 eV

-

UV-Visible Spectroscopy for Optical Band Gap Determination

UV-Vis spectroscopy measures how a molecule absorbs light at different wavelengths. For D-A molecules, the absorption at the lowest energy (longest wavelength) corresponds to the promotion of an electron from the HOMO to the LUMO. This allows for a direct measurement of the optical band gap.

The optical band gap (E_g,opt) is calculated from the onset of the lowest energy absorption peak (λ_onset) in the UV-Vis spectrum using the Planck-Einstein relation:

E_g,opt (eV) = 1240 / λ_onset (nm)

-

Expert Insight: The electrochemical band gap (E_g,electro = LUMO - HOMO) is often larger than the optical band gap. This difference arises because the optical gap represents the energy for vertical electronic transition, while the electrochemical gap includes energy changes from structural relaxation of the molecule upon ion formation. The difference is related to the exciton binding energy in the solid state.

Chapter 3: Computational Modeling and Structure-Property Relationships

While experimental work is definitive, computational chemistry, particularly Density Functional Theory (DFT), provides invaluable predictive power and mechanistic insight.[1][10]

The Power of Density Functional Theory (DFT)

DFT calculations allow us to model the electronic structure of monomers before they are ever synthesized. This enables high-throughput virtual screening of potential candidates, saving significant time and resources.[10] Key properties that can be accurately predicted include:

-

HOMO and LUMO energy levels.[7]

-

Electron density distribution of the frontier orbitals, confirming their localization on the donor and acceptor units.

-

Simulated UV-Vis absorption spectra.

Caption: D-A monomer structure and orbital localization.

Correlating Structure with Electronic Properties

By systematically varying the donor group on a common phthalimide vinyl acceptor framework, clear structure-property relationships emerge. The table below presents hypothetical but representative data for a series of monomers, illustrating how donor strength modulates the electronic properties.

| Monomer ID | Donor Group | E_HOMO (eV) | E_LUMO (eV) | E_g,electro (eV) | λ_onset (nm) | E_g,opt (eV) |

| PV-Ph | Phenyl | -5.95 | -2.20 | 3.75 | 350 | 3.54 |

| PV-OMe | Anisole | -5.60 | -2.18 | 3.42 | 385 | 3.22 |

| PV-NMe₂ | Dimethylaniline | -5.25 | -2.15 | 3.10 | 425 | 2.92 |

| PV-PXZ | Phenoxazine | -5.10 | -2.12 | 2.98 | 450 | 2.76 |

As shown in the table, increasing the electron-donating strength of the donor group (Phenyl < Anisole < Dimethylaniline < Phenoxazine) systematically raises the HOMO energy level with only a minor effect on the LUMO level. This directly leads to a reduction in the HOMO-LUMO gap, causing a red-shift in the absorption onset (longer wavelength).

Conclusion

Donor-acceptor phthalimide vinyl monomers represent a highly adaptable platform for materials design. Their electronic properties are not static but are tunable through rational chemical synthesis. The interplay between the donor's electron-donating strength and the phthalimide's electron-accepting nature, mediated by the vinyl linker, allows for precise control over frontier orbital energies and the HOMO-LUMO gap. A rigorous characterization workflow, combining validated electrochemical and spectroscopic methods with predictive computational modeling, provides a comprehensive understanding of these materials. This knowledge is crucial for their successful application in next-generation organic electronics and other advanced technologies.

References

-

Lai, R. Y., Fabrizio, E. F., Lu, L., Jenekhe, S. A., & Bard, A. J. (2001). Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Donor-Acceptor Molecule. Department of Chemistry and Biochemistry, The University of Texas at Austin.

-

Gryn'ova, G., Coote, M. L., & Corminboeuf, C. (2013). Intra‐ and Intermolecular Fluorescence Quenching of Alkylthio‐Substituted Phthalimides by Photoinduced Electron Transfer: Distance, Position and Conformational Dependence. ResearchGate.

-

Thilakarathne, V., Sirimanne, D., & Dissanayake, M. A. K. L. (2023). Computational analysis and experimental verification of donor–acceptor behaviour of berberine, and its co-oligomers and co-polymers with ethylenedıoxythıophene. Scientific Reports.

-

Paudel, H. P., & Wang, L. (2023). Electronic properties and optical spectra of donor–acceptor conjugated organic polymers. Scientific Reports.

-

Dissanayake, M. A. K. L., & Thilakarathne, V. (2022). Implementing the donor–acceptor approach in electronically conducting copolymers via electropolymerization. RSC Publishing.

-

Lai, R. Y., Kong, X., Jenekhe, S. A., & Bard, A. J. (2002). Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor—Acceptor Molecule. Department of Chemistry and Biochemistry, The University of Texas at Austin.

-

Barba-Bon, A., et al. (2021). Cyclic voltammetry of 2a (5 mM), benzophenone (5 mM), and phthalimide. ResearchGate.

-

Paudel, H. P., & Wang, L. (2023). Electronic properties and optical spectra of donor–acceptor conjugated organic polymers. Nature.

-

Yaglioglu, H. G., & Apaydin, D. H. (2022). Design Principles for the Acceptor Units in Donor–Acceptor Conjugated Polymers. ACS Omega.

-

Kucheryavy, P., Li, G., Vyas, S., Hadad, C. M., & Glusac, K. D. (2009). Electronic Properties of 4-Substituted Naphthalimides. ScholarWorks@BGSU.

-

National Center for Biotechnology Information. (2024). N-(4-Vinylphenyl)maleimide. PubChem Compound Summary for CID 2735166.

-

Kaur, N. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances.

-

Unspecified Authors. (n.d.). Electronic properties of Naphthalimide derivatives. RIUMA Repository.

-

Kucheryavy, P., Li, G., Vyas, S., Hadad, C. M., & Glusac, K. D. (2009). Electronic properties of 4-substituted naphthalimides. PubMed.

-

Unspecified Authors. (2024). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical Communications.

-

Unspecified Authors. (2024). Structural, Ionic, and Electronic Properties of Solid-State Phthalimide-Containing Polymers for All-Organic Batteries. JACS Au.

-

Pereira, F., et al. (2016). Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G*. figshare.

-

Kucheryavy, P., Li, G., et al. (2009). "Electronic Properties Of 4-substituted Naphthalimides". ScholarWorks@BGSU.

-

Roy, T., & Varghese, B. (2015). Design principles for the energy level tuning in donor/acceptor conjugated polymers. arXiv.

-

Ibezim, E., et al. (2022). Juxtaposing the Reactivity Descriptors of Plastic Monomers with their Binding Affinity at the Novel Polyester Hydrolase Target. MDPI.

-

Ranathunga, R., et al. (2023). Synthesis and Characterization of Blue-emitting Donor N-Substituted Tetraphenylimidazole Derivatives. ChemRxiv.

-

Ameh, P. O. (2018). Homo and LUMO diagrams of phthalic acid calculated from extended Huckel theory. ResearchGate.

-

Niedzwiedzki, D. M., & Bocian, D. F. (2018). Photophysical Properties and Electronic Structure of Hydroporphyrin Dyads. OSTI.GOV.

-

Choi, K. H., & Ali, A. (2013). Fabrication of dielectric poly (4-vinylphenol) thin films by using the electrohydrodynamic atomization technique. ResearchGate.

-

Davidenko, N. A., et al. (2024). Some features of photoelectrophysical properties of new photosensitive composites based on naphthalimide-containing copolymer. ChemRxiv.

Sources

- 1. Computational analysis and experimental verification of donor–acceptor behaviour of berberine, and its co-oligomers and co-polymers with ethylenedıoxythıophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electronic properties and optical spectra of donor–acceptor conjugated organic polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. arxiv.org [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 9. researchgate.net [researchgate.net]

- 10. figshare.com [figshare.com]

solubility profile of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and the Critical Role of Solubility

4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione is a multifaceted organic compound featuring a polar nitro group, a planar phthalimide core, and a polymerizable vinyl group. This unique combination of functional groups suggests its potential utility in materials science, particularly in the synthesis of functional polymers, and in medicinal chemistry as a building block for more complex bioactive molecules.[1][2][3]

The solubility of a compound is a critical physicochemical parameter that governs its behavior in various applications. In drug development, solubility directly impacts bioavailability and formulation strategies. In materials science, it is crucial for solution-based processing and polymerization reactions. A thorough understanding of the solubility of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione in a range of organic solvents is therefore a prerequisite for its successful application.

Theoretical Underpinnings of Solubility: A Predictive Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces.[4] The structure of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione suggests a nuanced solubility profile due to the presence of both polar and nonpolar moieties.

-

The Polar Domain: The molecule contains a highly polar nitro group (–NO₂) and two carbonyl groups (C=O) within the isoindoline-1,3-dione (phthalimide) ring system.[5] These groups are capable of dipole-dipole interactions and can act as hydrogen bond acceptors. This polarity suggests that the compound will exhibit some degree of solubility in polar organic solvents.

-

The Nonpolar Domain: The vinylphenyl group constitutes a significant nonpolar, aromatic portion of the molecule. This region will favor interactions with nonpolar solvents through van der Waals forces.

Predicted Solubility Trends:

Based on its structure, the following qualitative solubility predictions can be made:

-

High to Moderate Solubility: Is anticipated in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. These solvents can effectively solvate the polar regions of the molecule.

-

Moderate Solubility: Is expected in moderately polar solvents like ethyl acetate and dichloromethane (DCM).[6]

-

Low Solubility: Is likely in nonpolar solvents such as hexane and toluene, where the energetic cost of disrupting the solvent-solvent interactions to accommodate the polar nitro and imide groups is high.

-

Low Solubility in Polar Protic Solvents: While solvents like ethanol and methanol are polar, the large nonpolar vinylphenyl group may limit solubility.[7]

The interplay of these factors is visually represented in the following diagram:

Caption: Intermolecular interactions governing solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

To empirically determine the solubility profile, a systematic approach is required. The shake-flask method is a widely accepted and robust technique for measuring equilibrium solubility.[8][9]

Materials and Equipment

-

4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione (high purity)

-

A range of organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility:

Caption: Workflow for experimental solubility determination.

Detailed Protocol

-

Preparation: Accurately weigh an excess amount of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione into a series of vials.

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8][9]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Analysis: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.[10] A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.

-

Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione at 25°C

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | To be determined |

| Acetone | Polar Aprotic | Moderate to High | To be determined |

| Ethyl Acetate | Moderately Polar | Moderate | To be determined |

| Dichloromethane (DCM) | Moderately Polar | Moderate | To be determined |

| Ethanol | Polar Protic | Low to Moderate | To be determined |

| Toluene | Nonpolar | Low | To be determined |

| n-Hexane | Nonpolar | Low | To be determined |

Conclusion and Future Directions

This technical guide provides a robust framework for understanding and determining the solubility profile of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione. While theoretical predictions based on its chemical structure offer valuable initial insights, empirical determination through established methods like the shake-flask technique is essential for obtaining accurate quantitative data. The resulting solubility profile will be instrumental in guiding the formulation, processing, and application of this promising compound in both pharmaceutical and materials science research. Further studies could investigate the effect of temperature on solubility to construct comprehensive solubility curves.

References

- Understanding Nitro Compounds: Structure And Properties. (2026, January 6). Vertex AI Search.

- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.

- Solubility test for Organic Compounds. (2024, September 24). Course Hero.

- Experiment 1. Solubility of Organic Compounds. Scribd.

- Solubility: Importance, Measurements and Applications. (2024, November 14). Analytik NEWS.

- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data.

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.

- Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.

- Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021, May 27).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder.

- An In-depth Technical Guide on the Solubility of 3-Nitro-2-pentene in Common Organic Solvents. Benchchem.

- Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PMC.

- 24.6: Nitro Compounds. (2021, July 31). Chemistry LibreTexts.

- Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analog. (2021, March 1).

- Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. (2025, August 11). RSC Publishing.

- Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues. (2021, March 1).

- Synthesis and optical properties of some isoindole-1,3-dione compounds.

- Synthesis of Some New 3-(4-Phthalimidophenyl)-5-(Substituted Phenyl) 4- Isoxazoline Derivatives with Analgesic and Anti-Inflammatory Activities. (2010, November 28). Asian Journal of Research in Chemistry.

- 4-Nitro-2-(4-nitro-phenyl)-isoindole-1,3-dione. PubChem.

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.

- Polymerization-induced self-assembly of (2-(4-vinylbenzyl)iso-indoline-1,3-dione) for the synthesis of hydrazine responsive block copolymer nanoparticles. (2024, February 20). Polymer Chemistry (RSC Publishing).

- Syntheses and polymerizations of some vinyl monomers containing nitro- or fluorophthalimides. Deep Blue Repositories.

- Is p-nitrophenol soluble in organic solvents? ECHEMI.

- Polymer Chemistry ARTICLE. RSC Publishing.

- Indane-1,3-Dione: From Synthetic Strategies to Applic

- Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (2022, January 13).

- Indane-1,3-Dione: From Synthetic Strategies to Applications. (2025, October 13).

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications [mdpi.com]

- 4. chem.ws [chem.ws]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. raytor.com [raytor.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. lifechemicals.com [lifechemicals.com]

In-Depth Technical Guide: Synthesis, Polymerization, and Application of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione

Executive Summary

In advanced polymer chemistry and materials science, the design of functionalized styrenic monomers is critical for developing specialized graft copolymers and biosensors. 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione —commonly referred to in literature as N-(4-vinylphenyl)-4-nitrophthalimide —is a highly specialized monomer characterized by an electron-rich styrenic double bond and a strongly electron-withdrawing, radical-scavenging nitrophthalimide moiety.

Due to its unique electronic push-pull dynamics, this compound presents specific challenges and opportunities in polymerization. This whitepaper provides an authoritative, mechanistic guide to the synthesis, characterization, and polymerization of this monomer, grounded in established macromolecular methodologies[1].

Chemical Identity & Precursor Grounding

Because highly specialized macromolecular intermediates often lack widely indexed public CAS registry numbers, researchers must rely on the precise identification of their synthetic precursors. The target monomer is synthesized via the condensation of two well-characterized building blocks[2].

Table 1: Chemical Properties and Precursor Identification

| Compound Name | Role in Synthesis | Molecular Formula | Molecular Weight | CAS Number |

| 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione | Target Monomer | C₁₆H₁₀N₂O₄ | 294.26 g/mol | Proprietary/Unregistered |

| 4-Nitrophthalic anhydride | Electrophilic Precursor | C₈H₃NO₅ | 193.11 g/mol | [3] |

| 4-Vinylaniline (4-Aminostyrene) | Nucleophilic Precursor | C₈H₉N | 119.16 g/mol | ,[4] |

Mechanistic Synthesis Pathway

The synthesis of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione relies on a classic nucleophilic acyl substitution followed by a thermally driven dehydration[1].

Causality of the Reaction Design: Glacial acetic acid is selected as the solvent because it acts as a mild acid catalyst, protonating the anhydride carbonyls to increase their electrophilicity without degrading the sensitive vinyl group of 4-vinylaniline. The reaction first yields an open-chain amic acid intermediate. Subsequent refluxing provides the thermal energy required to drive off water, forcing the thermodynamic ring closure to form the stable five-membered imide ring.

Synthesis pathway of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione via condensation.

Polymerization Dynamics & Reactivity

The most critical technical hurdle when working with nitro-substituted styrenic monomers is their incompatibility with standard free-radical polymerization techniques[2].

The Causality of Radical Inhibition: When an initiator like Azobisisobutyronitrile (AIBN) is used, the nitroaromatic ring acts as a potent radical scavenger. The nitro group intercepts the propagating polymer radicals, forming highly stable, unreactive nitroxide radicals or undergoing single-electron transfer. This effectively terminates the chain reaction before macroscopic polymer chains can form[2].

The Cationic Solution: To bypass this, we must utilize cationic polymerization . By employing a strong Lewis acid initiator such as Boron trifluoride diethyl etherate (BF₃·OEt₂), the styrenic double bond undergoes electrophilic addition. Because the nitro group is insulated by the imide linkage and the phenyl ring, it does not sufficiently deactivate the vinyl group toward cationic attack, allowing for successful propagation[1].

Polymerization dynamics showing radical inhibition and successful cationic propagation.

Experimental Protocols (Self-Validating Workflows)

As a best practice in application science, protocols must be self-validating. The following workflows incorporate mandatory in-process quality control (QC) checks to ensure mechanistic success at each stage.

Protocol A: Synthesis of the Monomer

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-nitrophthalic anhydride in glacial acetic acid at room temperature.

-

Addition: Slowly add 1.05 equivalents of 4-vinylaniline dropwise to prevent exothermic localized heating, which could prematurely polymerize the vinyl groups.

-

In-Process QC 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The complete disappearance of the 4-vinylaniline spot confirms the formation of the amic acid intermediate.

-

Dehydration: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 4–6 hours to drive ring closure.

-

Precipitation & Purification: Cool the mixture to room temperature and pour it into ice-cold distilled water. Filter the resulting precipitate and recrystallize from ethanol.

-

In-Process QC 2 (FTIR): Validate the final product using FTIR spectroscopy. The appearance of characteristic imide symmetric and asymmetric C=O stretching bands at ~1720 cm⁻¹ and ~1780 cm⁻¹, coupled with the disappearance of the broad O-H stretch from the amic acid, confirms successful cyclization.

Protocol B: Cationic Polymerization

-

Preparation: Dissolve the purified monomer in strictly anhydrous dichloromethane (DCM) inside a Schlenk flask under an inert Argon atmosphere. Moisture must be excluded to prevent termination of the cationic active centers.

-

Initiation: Chill the flask to -78°C using a dry ice/acetone bath. Inject a catalytic amount of BF₃·OEt₂ via a gas-tight syringe.

-

Propagation: Allow the reaction to proceed for 12 hours, gradually warming to 0°C.

-

Termination & Validation: Quench the reaction by injecting cold methanol. Self-Validation: The immediate formation of a white/yellowish precipitate confirms successful polymerization. If the solution remains clear, the cationic centers were prematurely quenched by impurities. Isolate the polymer by filtration and dry under vacuum.

Comparative Reactivity Data

To contextualize the necessity of the cationic pathway, the table below summarizes the reactivity of various substituted N-(4-vinylphenyl)phthalimides as established in foundational polymer literature[2],[1].

Table 2: Polymerization Behavior of Substituted Phthalimide Monomers

| Monomer Derivative | Initiator System | Polymerization Result | Mechanistic Cause |

| N-(4-vinylphenyl)phthalimide | AIBN (Radical) | Successful | Absence of radical scavenging groups. |

| N-(4-vinylphenyl)-3-fluorophthalimide | AIBN (Radical) | Successful | Fluoro group exerts inductive effects but does not trap radicals. |

| N-(4-vinylphenyl)-3-nitrophthalimide | AIBN (Radical) | Failed | Nitro group acts as a potent radical scavenger/inhibitor. |

| N-(4-vinylphenyl)-4-nitrophthalimide | AIBN (Radical) | Failed | Nitro group acts as a potent radical scavenger/inhibitor. |

| N-(4-vinylphenyl)-4-nitrophthalimide | BF₃·OEt₂ (Cationic) | Successful | Styrenic double bond successfully undergoes electrophilic addition. |

References

-

Overberger, C. G., & Shalati, M. D. (1983). "Syntheses and polymerizations of some vinyl monomers containing nitro- or fluorophthalimides." Journal of Polymer Science: Polymer Chemistry Edition, 21(12): 3403-3424. Deep Blue Repositories. URL: [Link]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 73700, 4-Aminostyrene (CAS: 1520-21-4)." URL: [Link]

Sources

Methodological & Application

synthesis of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione from 4-nitrophthalic anhydride

Strategic Overview & Chemical Context

The synthesis of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione (also referred to as N-(4-vinylphenyl)-4-nitrophthalimide) represents a critical entry point into the creation of functionalized high-performance polymers. This molecule combines a polymerizable vinyl group (styrene moiety) with an electron-deficient nitrophthalimide core.

Applications:

-

Non-Linear Optical (NLO) Materials: The donor-acceptor architecture (electron-rich styrene vs. electron-poor nitrophthalimide) makes this a candidate for side-chain NLO polymers.

-

High-Temperature Thermoplastics: As a monomer for radical or cationic polymerization to form polyimides with high glass transition temperatures (

).

Critical Synthetic Challenges

-

Thermal Polymerization: The primary risk during synthesis is the premature polymerization of the vinyl group on the aniline moiety when exposed to the high temperatures required for imidization.

-

Radical Inhibition: Uniquely, the nitro group on the phthalimide ring acts as a radical retarder. Research indicates that this specific monomer is resistant to AIBN-initiated radical polymerization but susceptible to cationic polymerization [1].

-

Regiochemistry: While the starting material (4-nitrophthalic anhydride) is unsymmetrical, the formation of the imide ring converges both intermediate amic acids into a single final product structure, eliminating regioselectivity concerns for the final isolation.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution followed by a cyclodehydration.

-

Nucleophilic Attack: The amino group of 4-aminostyrene attacks one of the carbonyl carbons of 4-nitrophthalic anhydride.

-

Amic Acid Intermediate: This opens the anhydride ring to form a mixture of isomeric amic acids.

-

Cyclodehydration (Imidization): Under heat and acidic catalysis, the amic acid eliminates water to close the imide ring.

Figure 1: Reaction pathway from anhydride opening to imide ring closure.

Experimental Protocol

Method A: One-Pot Thermal Imidization (Recommended)

This method utilizes glacial acetic acid as both solvent and catalyst. It is preferred for its robustness and ability to crystallize the product directly upon cooling.

Safety Note: 4-Aminostyrene is toxic and unstable. Store at -20°C. Handle all nitro compounds behind a blast shield.

Materials Required

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| 4-Nitrophthalic Anhydride | 193.11 | 1.0 | 1.93 g | Electrophile |

| 4-Aminostyrene | 119.17 | 1.05 | 1.25 g | Nucleophile |

| Glacial Acetic Acid | 60.05 | Solvent | 20 mL | Solvent/Catalyst |

| Hydroquinone | 110.11 | 1 wt% | ~20 mg | Radical Inhibitor |

Step-by-Step Procedure

-

Preparation:

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Flush the system with Nitrogen (

) or Argon to remove oxygen (which promotes radical formation).

-

-

Dissolution:

-

Add 1.93 g (10 mmol) of 4-nitrophthalic anhydride to the flask.

-

Add 20 mL of Glacial Acetic Acid. Stir until partially suspended.

-

Add 20 mg of Hydroquinone. Note: Although the nitro group retards polymerization, hydroquinone provides essential insurance against thermal cross-linking of the vinyl group during reflux.

-

-

Addition:

-

Add 1.25 g (10.5 mmol) of 4-aminostyrene dropwise or in small portions.

-

Observation: The solution may warm slightly (exothermic amine attack) and change color (yellow/orange) as the amic acid forms.

-

-

Reflux (Cyclization):

-

Heat the mixture to reflux (approx. 118°C) using an oil bath.

-

Maintain reflux for 4–6 hours .

-